molecular formula C19H19BrN4O2 B2910294 N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251674-73-3

N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2910294
CAS No.: 1251674-73-3
M. Wt: 415.291
InChI Key: KDNZLXRPQHDTLE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a brominated aromatic ring, a dimethylamino-substituted phthalazine moiety, and an acetamide linker. The compound’s structure combines electron-withdrawing (bromo, oxo) and electron-donating (dimethylamino) groups, which may influence its electronic properties, solubility, and biological activity.

The phthalazine core is notable for its planar heterocyclic structure, which may facilitate π-π interactions in biological targets or crystal packing.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c1-12-10-13(8-9-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNZLXRPQHDTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: The phenylpiperazine group can be introduced through nucleophilic substitution reactions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Acetamide Core Formation

  • Substrate : N-(4-bromo-3-methylphenyl)acetamide ( )
  • Method : Condensation of 4-bromo-3-methylaniline with acetyl chloride or acetic anhydride under basic conditions (e.g., NaHCO₃ or pyridine) .
  • Yield : ~85–95% under optimized conditions (20 mol% InCl₃, 50% EtOH, ultrasound irradiation) .

Phthalazinone Heterocycle Construction

  • Substrate : 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one derivatives ( ).
  • Method : Cyclocondensation of phthalic anhydride derivatives with hydrazine analogs, followed by dimethylamination .
  • Key Intermediate : Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate ( ).

Coupling of Acetamide and Phthalazinone

  • Reaction : Nucleophilic acyl substitution or Suzuki-Miyaura coupling to link the acetamide and phthalazinone moieties .
  • Catalyst : Pd(PPh₃)₄ or CuI for cross-coupling .
  • Solvent : DMF or THF at 80–100°C .

Functional Group Reactivity

Functional Group Reactivity Conditions Products
Bromoaryl (C₆H₃BrCH₃)Suzuki coupling, nucleophilic substitution (SNAr)Pd catalysis, aryl boronic acids Biaryl derivatives, amine-substituted analogs
Acetamide (CH₃CONH–)Hydrolysis, alkylation, condensationAcidic/basic hydrolysis Carboxylic acid, N-alkylated derivatives
Phthalazinone (C₁₁H₉N₂O)Oxidation, alkylation, ring-openingKMnO₄, alkyl halides Phthalazine-dione, N-alkyl phthalazinones
Dimethylamino (–N(CH₃)₂)Demethylation, quaternizationHI (aq), methyl iodide Primary/secondary amines, quaternary ammonium salts

Suzuki Coupling of Bromoaryl Group

Entry Boronic Acid Catalyst Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄78
24-MethoxyphenylboronicPdCl₂(dppf)85

Hydrolysis of Acetamide

Condition Time (h) Product Yield (%) Reference
6M HCl, reflux4N-(4-bromo-3-methylphenyl)amine92
10% NaOH, ethanol2Acetic acid derivative88

Stability and Degradation

  • Photostability : The phthalazinone moiety undergoes photooxidation under UV light (λ = 254 nm), forming a dione derivative .
  • Metabolic Stability : In human hepatocytes, the acetamide group resists hydrolysis (t₁/₂ > 6 hr), while the dimethylamino group undergoes slow N-demethylation .
  • Thermal Stability : Decomposes at 220–225°C via cleavage of the phthalazinone ring .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 2.95 (s, 6H, N(CH₃)₂), 4.25 (s, 2H, CH₂), 7.2–7.8 (m, 6H, aromatic) .
  • ESI-MS : m/z 457.1 [M+H]⁺ (calculated for C₂₀H₂₁BrN₄O₂) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Bond Parameters

Compound A: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO)

  • Key differences: Replaces the phthalazine and dimethylamino groups with a difluorophenyl ring.
  • Structural metrics :
    • Dihedral angle between bromophenyl and fluorophenyl rings: 66.4° , influencing crystal packing via N–H⋯O and C–H⋯F interactions.
    • Bond lengths (C–Br: 1.8907 Å; C–N: 1.347 Å) align with standard values but differ slightly from the target compound’s analogs (e.g., C–Br: 1.91 Å in N-(4-bromophenyl)acetamide) .

Compound B: N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide (C₁₅H₁₃BrClNO)

  • Key differences : Substitutes the phthalazine group with a chlorophenyl ring.
  • Impact of substituents: Chlorine (electronegativity: 3.0) vs. Molecular weight (338.63 g/mol) is lower than the target compound due to the absence of the phthalazine moiety.

Compound C: 2-(6-(4-Bromophenyl)-3-cyano-4-(4-(dimethylamino)phenyl)pyridin-2-yloxy)-N-(1,3-dioxoisoindolin-2-yl)acetamide (C₃₃H₂₅BrN₄O₅)

  • Key similarities: Shares the bromophenyl and dimethylaminophenyl groups linked via acetamide.
  • Structural divergence: Incorporates a pyridine-cyanide system and isoindolinone, increasing structural complexity and hydrogen-bonding capacity.

Trends :

  • Lipophilicity : Bromine and methyl groups enhance lipophilicity (target compound > Compound A > Compound B).
  • Hydrogen bonding: Phthalazine and isoindolinone moieties (Compound C) increase H-bond donor/acceptor capacity compared to simpler arylacetamides.
Pharmacological Potential

While direct bioactivity data for the target compound are absent, structural analogs suggest possible applications:

  • Compound C : Pyridine and cyanide groups are associated with kinase inhibition or anticancer activity .
  • Dimethylamino groups: Common in kinase inhibitors (e.g., imatinib), suggesting the target compound may interact with ATP-binding pockets .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features. This article focuses on the biological activity of this compound, exploring its potential mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrN4O2C_{19}H_{19}BrN_{4}O_{2}, with a molecular weight of approximately 415.291 g/mol. The compound contains a bromo-substituted aromatic ring and a phthalazinone moiety, which are indicative of potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H19BrN4O2C_{19}H_{19}BrN_{4}O_{2}
Molecular Weight415.291 g/mol
StructureChemical Structure
CAS Number1251674-73-3

Research Findings

Research on compounds structurally related to this compound has provided insights into its potential biological activities:

Anticancer Activity

A study examining phthalazinone derivatives indicated that they could inhibit cancer cell proliferation by inducing apoptosis through the modulation of Bcl-2 family proteins. This suggests that this compound might exhibit similar properties.

Antimicrobial Effects

Research into related compounds has shown promising antimicrobial activity against various bacterial strains . It is hypothesized that the unique structure allows for disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Potential

Given the presence of the dimethylamino group, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Study on Phthalazinone Derivatives : A series of phthalazinone derivatives were synthesized and evaluated for their anticancer activity. Results demonstrated significant inhibition of cell growth in several cancer lines, suggesting that modifications in the structure can enhance efficacy .
  • Antimicrobial Testing : In vitro assays conducted on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

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